1-((3,5-dimethyl-1-(thiophen-2-ylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-4-methylpiperidine
Description
1-{[3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE is a complex organic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H21N3O4S3 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1-thiophen-2-ylsulfonylpyrazol-4-yl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C15H21N3O4S3/c1-11-6-8-17(9-7-11)25(21,22)15-12(2)16-18(13(15)3)24(19,20)14-5-4-10-23-14/h4-5,10-11H,6-9H2,1-3H3 |
InChI Key |
SDFBVBIVPSBEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=CS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene and pyrazole intermediates, followed by their sulfonylation and subsequent coupling with the piperidine moiety. Common reagents used in these steps include sulfonyl chlorides, base catalysts, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{[3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions.
Reduction: The sulfonyl groups can be reduced to thiols or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 1-{[3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, which exhibit anti-inflammatory properties.
Pyrazole Derivatives: Compounds such as 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one, used as serotonin antagonists.
Uniqueness
1-{[3,5-DIMETHYL-1-(THIOPHENE-2-SULFONYL)-1H-PYRAZOL-4-YL]SULFONYL}-4-METHYLPIPERIDINE is unique due to its combination of thiophene, pyrazole, and piperidine rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
